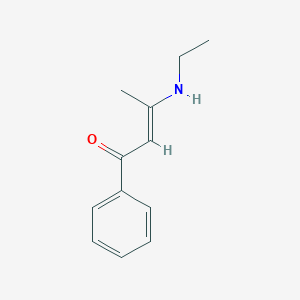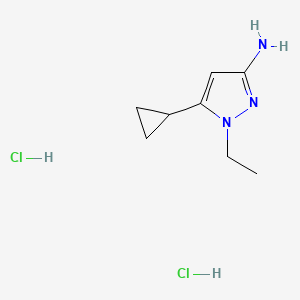
Oleanolic acid dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleanolic acid dihydrate is a naturally occurring pentacyclic triterpenoid compound found in various plant species, particularly in the Oleaceae family, such as olives (Olea europaea). It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering effects .
準備方法
Synthetic Routes and Reaction Conditions: Oleanolic acid can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate oleanolic acid from plant materials. Chemical synthesis involves the cyclization of squalene, a triterpene precursor, followed by oxidation and other modifications to yield oleanolic acid .
Industrial Production Methods: Industrial production of oleanolic acid often involves the extraction from plant materials, such as olive leaves or grape pomace, using techniques like heat reflux or Soxhlet extraction. These methods are optimized to enhance yield and purity. Additionally, modern techniques such as solid dispersion in hydrophilic polymers have been employed to improve the solubility and bioavailability of oleanolic acid .
化学反応の分析
Types of Reactions: Oleanolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce oleanolic acid derivatives.
Major Products: The major products formed from these reactions include various oleanolic acid derivatives with enhanced biological activities. For example, oxidation can yield amyrin and taraxasterol, while substitution can produce derivatives with improved solubility and bioavailability .
科学的研究の応用
Oleanolic acid dihydrate has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a scaffold for synthesizing new compounds with potential therapeutic applications.
- Studied for its ability to form complexes with metals, which can be used in catalysis and material science .
Biology:
- Investigated for its role in modulating biological pathways and cellular processes.
- Used in studies exploring its effects on gene expression and protein activity .
Medicine:
- Explored for its potential in treating various diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders.
- Studied for its hepatoprotective and renoprotective effects, making it a candidate for liver and kidney disease treatments .
Industry:
- Utilized in the development of functional foods and dietary supplements due to its health-promoting properties.
- Incorporated into cosmetic formulations for its antioxidant and anti-inflammatory effects .
作用機序
Oleanolic acid exerts its effects through multiple mechanisms, targeting various molecular pathways:
Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells by modulating signaling pathways such as PI3K-Akt and MAPK.
Antidiabetic Activity: Enhances insulin sensitivity and promotes glucose uptake by activating the AMPK pathway .
類似化合物との比較
Oleanolic acid is often compared with other pentacyclic triterpenoids, such as ursolic acid, betulinic acid, and glycyrrhetinic acid. These compounds share similar structures and pharmacological properties but differ in their specific activities and applications:
Ursolic Acid: An isomer of oleanolic acid with similar antioxidant and anti-inflammatory properties. .
Betulinic Acid: Known for its potent anticancer activity, particularly against melanoma. .
Glycyrrhetinic Acid: Derived from licorice root, it has anti-inflammatory, antiviral, and hepatoprotective effects. .
Oleanolic acid stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic applications.
特性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3.2H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);2*1H2/t20-,21-,22+,23-,27-,28+,29+,30-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIXFRGWXNLSP-IDYUENATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![disodium;(2R,3R,4S,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B7983689.png)
![2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7983697.png)


![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(quinolin-4-yl)methanol](/img/structure/B7983724.png)




![1-{4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine hydrochloride](/img/structure/B7983778.png)



![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)pyridin-3-amine hydrochloride](/img/structure/B7983807.png)
